

Application Notes and Protocols: C25H19ClN4O4S (Dasatinib) in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C25H19CIN4O4S, chemically known as Dasatinib, is a potent second-generation tyrosine kinase inhibitor (TKI).[1][2] It is a multi-targeted inhibitor, primarily targeting BCR-ABL and Src family kinases, making it a crucial therapeutic agent in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL).[1][3][4] Despite its clinical efficacy, Dasatinib's poor aqueous solubility and off-target effects can limit its therapeutic potential.[5][6][7] Encapsulating Dasatinib within targeted drug delivery systems, such as nanoparticles, liposomes, and micelles, offers a promising strategy to enhance its bioavailability, improve tumor-specific delivery, and minimize systemic toxicity.[1] [6][8][9] These advanced formulations can exploit the unique pathophysiology of the tumor microenvironment for targeted release, thereby increasing the therapeutic index of Dasatinib.

Physicochemical Properties of Dasatinib

Property	Value	Reference
Molecular Formula	C25H19CIN4O4S	
Molecular Weight	518.96 g/mol	-
Melting Point	280–286 °C	
Solubility	Poorly soluble in water	[5][9]
Mechanism of Action	Inhibition of BCR-ABL, Src family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ	[10]

Targeted Drug Delivery Systems for Dasatinib

A variety of nanocarriers have been investigated to improve the delivery of Dasatinib to cancer cells. These systems are designed to enhance solubility, prolong circulation time, and achieve targeted release at the tumor site.

Nanoparticle Formulations

Nanoparticles serve as a versatile platform for Dasatinib delivery, offering advantages in terms of stability and drug loading.

Nanoparticl e Type	Key Features	Size (nm)	Drug Loading/En capsulation Efficiency	Key Findings	Reference
Hyaluronic Acid (HA)- decorated Self- Assembled Nanoparticles	pH-sensitive release, overcomes multidrug resistance by targeting CD44 receptors.	82.23 ± 1.07	Not specified	Enhanced cellular uptake and cytotoxicity in drug-resistant cells. Effective tumor growth inhibition in vivo.	[2][8]
Albumin- Based Nanoparticles	Reduces endothelial cell barrier disruption, a known side effect of Dasatinib.	Not specified	Not specified	Retains potent anti- leukemia activity while minimizing endothelial hyperpermea bility.	[1]
Solid Lipid Nanoparticles (SLNs)	Improves oral bioavailability and provides controlled release.	Not specified	Not specified	A viable approach to enhance solubility, stability, and therapeutic efficacy.	[5]
Poly(Cyclohe xene Phthalate) Nanoparticles	Efficient encapsulation with a quicker release profile	~100	Not specified	Superior efficacy compared to free Dasatinib.	[9]

	compared to polylactide.				
Trastuzumab- Targeted Biodegradabl e Nanoparticles	Targets HER2+ breast cancer cells for enhanced drug delivery.	Not specified	Not specified	Aims to improve the therapeutic efficacy of Dasatinib in HER2 metastatic breast cancer.	[11]

Liposomal Formulations

Liposomes, with their lipid bilayer structure, are well-suited for encapsulating hydrophobic drugs like Dasatinib.

Liposome Type	Key Features	Size (nm)	Encapsulati on Efficiency (%)	Key Findings	Reference
Optimized Liposomal Dasatinib	High entrapment efficiency and sustained release.	277.7 ± 4.2	95.2 ± 1.8	Significantly enhanced bioavailability and extended half-life in vivo with reduced toxicity.	[12]
Functional Vincristine plus Dasatinib Liposomes	Co-delivery of two anticancer agents with a targeting peptide c(RGDyK).	100-107	> 90% for both drugs	Strongest anticancer efficacy in a triple- negative breast cancer model compared to single-drug formulations.	[13]
CRGDK- Targeted Lipopolyplexe s	Co-delivery of Dasatinib and miR-30a to target neuropilin-1 receptors in triple- negative breast cancer.	Not specified	> 98%	Superior inhibition of cell proliferation and migration compared to non-targeted formulations.	[14][15]

Polymeric Micelle Formulations

Polymeric micelles self-assemble to form a core-shell structure that can encapsulate hydrophobic drugs.

Micelle Type	Key Features	Size (nm)	Drug Loading/Ent rapment Efficiency	Key Findings	Reference
PEG-b-PCL Micelles	Increases Dasatinib solubility by 475-fold and provides sustained release.	~55	Not specified	Significantly inhibited cell proliferation, adhesion, and migration of retinal pigment epithelium cells.	[16]
TPGS- Soluplus Micelles	Enhances oral bioavailability for targeted liver cancer therapy.	64.479 ± 1.45	5.05 ± 1.01 % (Drug Loading), 64.479 ± 1.45 % (Entrapment Efficiency)	Controlled release over 72 hours and superior performance in in vitro studies.	[17]
pH-sensitive Hyaluronic Acid and TPGS Micelles	Co-delivery of Dasatinib and Curcumin with dual active and passive targeting.	66.14 ± 4.02	Not specified	pH-sensitive drug release and significant cytotoxicity to HepG2 cells.	[18]

Signaling Pathways Modulated by Dasatinib

Dasatinib exerts its therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and migration.

Caption: Dasatinib inhibits key signaling pathways involved in cancer.

Experimental Protocols

The following are generalized protocols for the formulation and evaluation of Dasatinib-loaded nanoparticles. Specific parameters may need to be optimized based on the chosen nanoparticle system and cell lines.

Protocol 1: Formulation of Dasatinib-Loaded Polymeric Micelles by Thin-Film Hydration

This protocol is a common method for preparing liposomes and polymeric micelles.[12][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. oncotarget.com [oncotarget.com]
- 2. Dasatinib self-assembled nanoparticles decorated with hyaluronic acid for targeted treatment of tumors to overcome multidrug resistance PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. Dasatinib Pharmacokinetics and Advanced Nanocarrier Strategies: from Systemic Limitations to Targeted Success PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Poly(Cyclohexene Phthalate) Nanoparticles for Controlled Dasatinib Delivery in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]

Methodological & Application

- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Application of functional vincristine plus dasatinib liposomes to deletion of vasculogenic mimicry channels in triple-negative breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-delivery of dasatinib and miR-30a by liposomes targeting neuropilin-1 receptors for triple-negative breast cancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Co-delivery of dasatinib and miR-30a by liposomes targeting neuropilin-1 receptors for triple-negative breast cancer therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 16. Micellar delivery of dasatinib for the inhibition of pathologic cellular processes of the retinal pigment epithelium PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development, optimization, and characterization of polymeric micelles to improve dasatinib oral bioavailability: Hep G2 cell cytotoxicity and in vivo pharmacokinetics for targeted liver cancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Construction of pH-sensitive targeted micelle system co-delivery with curcumin and dasatinib and evaluation of anti-liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: C25H19ClN4O4S
 (Dasatinib) in Targeted Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available
 at: [https://www.benchchem.com/product/b12189681#c25h19cln4o4s-for-targeted-drug delivery-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com